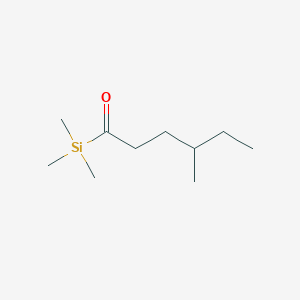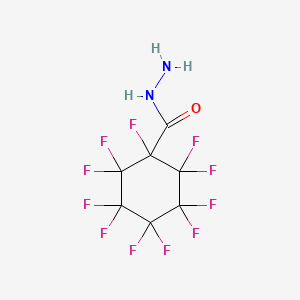
1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide typically involves the fluorination of cyclohexane derivatives followed by the introduction of carbohydrazide groups. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially fluorinated cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Applications De Recherche Scientifique
1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI due to its fluorine content.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and coatings that require chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms create a highly electronegative environment, which can influence the compound’s binding affinity to specific proteins or enzymes. This interaction can modulate biological pathways, making it useful in various biomedical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another highly fluorinated compound with similar stability and resistance properties.
Perfluorohexanesulfonyl fluoride: Known for its use in surface-active agents and chemical synthesis.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Used as a cosurfactant in nanocrystal synthesis.
Uniqueness
1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide stands out due to its specific combination of fluorine atoms and carbohydrazide groups, which provide unique chemical reactivity and stability. This makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation.
Propriétés
Numéro CAS |
33843-80-0 |
|---|---|
Formule moléculaire |
C7H3F11N2O |
Poids moléculaire |
340.09 g/mol |
Nom IUPAC |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H3F11N2O/c8-2(1(21)20-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H2,(H,20,21) |
Clé InChI |
SDELTKRIHUURAT-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


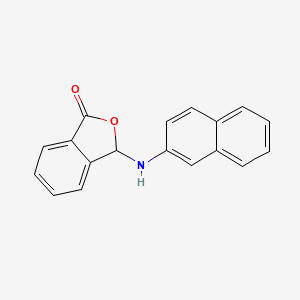
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
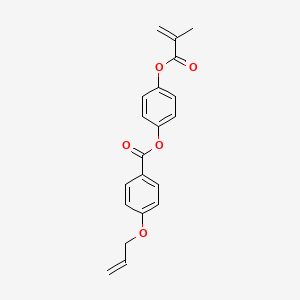
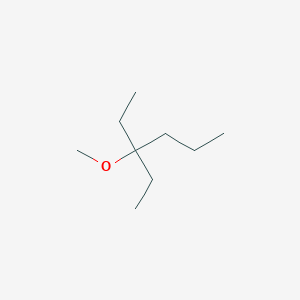
![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)

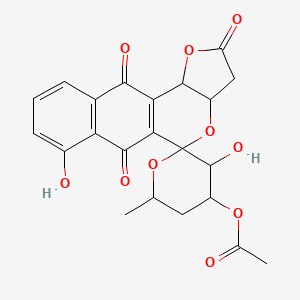
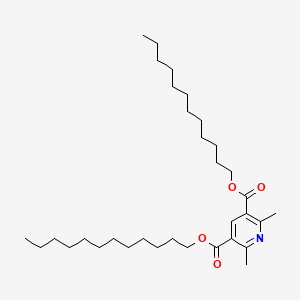
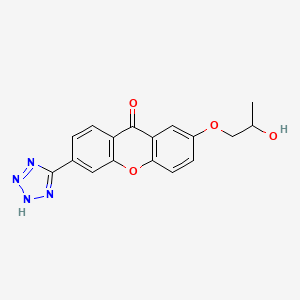
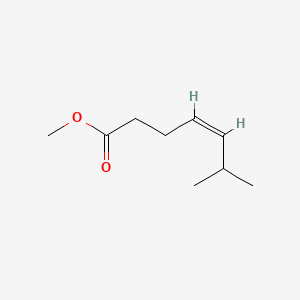
silane](/img/structure/B14149387.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B14149392.png)
